Field: Organic Chemistry
Application: 2-Methyl-4-heptanone is a chemical compound with the formula C8H16O.
Method: The specific methods of synthesis would depend on the desired end product.
Results: The outcomes of the synthesis would depend on the specific reactions involved.
Field: Industrial Chemistry
Method: As a solvent, 2-Methyl-4-heptanone would be used to dissolve other substances during the production process.
Results: The effectiveness of 2-Methyl-4-heptanone as a solvent in these applications is still being researched.
Field: Entomology and Mycology
Application: 2-Methyl-4-heptanone has been found to have antifungal properties. This compound has been evaluated for its effects on diverse groups of fungi, including economically important pathogens of plants and animals.
Method: The specific methods of application would depend on the type of fungus and the context in which the compound is being used.
Results: The results of these studies are still being researched.
Field: Physical Chemistry
Application: 2-Methyl-4-heptanone has been studied for its thermophysical properties.
Results: The specific results would depend on the conditions under which the measurements were taken.
Application: 2-Methyl-4-heptanone is often used in paints, coatings, and adhesives for its excellent solvency and fast evaporation rate.
Method: The compound would be mixed with other ingredients to form the paint, coating, or adhesive.
Field: Analytical Chemistry
Application: 2-Methyl-4-heptanone can be used in gas chromatography, a common technique for separating and analyzing compounds.
Method: The compound would be vaporized and carried by an inert gas through a column.
2-Methyl-4-heptanone, also known as isobutyl propyl ketone, is an organic compound with the molecular formula C₈H₁₆O. It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. The structure of 2-methyl-4-heptanone features a linear carbon chain with a ketone functional group at the fourth carbon atom and a methyl group attached to the second carbon. This configuration imparts both hydrophobic and hydrophilic characteristics to the molecule, making it versatile in various applications .
Several methods exist for synthesizing 2-methyl-4-heptanone:
2-Methyl-4-heptanone has diverse applications across various fields:
Several compounds share structural similarities with 2-methyl-4-heptanone. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Pentanone | C₅H₁₂O | Shorter carbon chain; less hydrophobic |
4-Heptanone | C₇H₁₄O | Similar length; lacks methyl group at position 2 |
3-Hexanone | C₆H₁₂O | Intermediate chain length; different structural isomer |
2-Pentanone | C₅H₁₀O | Shorter chain; lower boiling point |
Uniqueness of 2-Methyl-4-Heptanone:
The presence of both a methyl group and a longer heptane chain provides unique properties in terms of solubility and volatility compared to these similar compounds. Its distinct structure allows it to serve effectively as both a solvent and an antifungal agent .
The structural and molecular characteristics of 2-methyl-4-heptanone define its chemical behavior and nomenclature.
Property | Value | Source |
---|---|---|
Boiling point | 155°C | |
Density | 0.81 g/cm³ | |
Refractive index | 1.409–1.411 | |
LogP (octanol-water) | 2.46 |
The synthesis and utilization of 2-methyl-4-heptanone reflect advancements in organic chemistry methodologies.
2-Methyl-4-heptanone occurs in biological systems, though its biosynthetic pathways remain partially characterized.
Source Type | Examples | Detection Method | Reference |
---|---|---|---|
Plants | Plectranthus glabratus | GC-MS | |
Animal tissues | Chicken, pork | Mass spectrometry | |
Microbial metabolism | Bacterial pathways | Enzymatic assays |
The most direct and widely employed approach to 2-methyl-4-heptanone involves the oxidation of the corresponding secondary alcohol, 2-methyl-4-heptanol [9] . Secondary alcohol oxidation to ketones represents a fundamental transformation in organic chemistry, with several well-established methodologies demonstrating high efficiency and selectivity [16] [20]. The oxidation of 2-methyl-4-heptanol proceeds through the removal of two hydrogen atoms from the secondary alcohol functional group, resulting in the formation of the carbonyl group characteristic of ketones [7] [16].
Sodium hypochlorite-mediated oxidation represents one of the most practical and economically viable methods for converting 2-methyl-4-heptanol to 2-methyl-4-heptanone [9] [23] [24]. This methodology utilizes sodium hypochlorite, commonly available as household bleach, in combination with acetic acid to achieve the desired oxidation [18] [25]. The reaction proceeds under mild conditions, typically at 0°C, and requires careful temperature control to prevent side reactions and ensure optimal yields [9] [18].
The mechanistic pathway for sodium hypochlorite oxidation involves the formation of hypochlorous acid in situ through the reaction of sodium hypochlorite with acetic acid [6] [18]. The oxidation mechanism begins with the protonation of the alcohol hydroxyl group by hypochlorous acid, converting it to a good leaving group while simultaneously generating the hypochlorite anion [18] [19]. Subsequently, the hypochlorite anion attacks the carbon bearing the protonated hydroxyl group through an SN2-type mechanism, displacing water and forming a chlorohydrin intermediate [18] [19]. The final step involves deprotonation by water, which facilitates the formation of the carbonyl double bond and results in the elimination of chloride ion [18] [19].
Research conducted by de Jong and colleagues demonstrated that sodium hypochlorite oxidation of 2-methyl-4-heptanol yields 2-methyl-4-heptanone in 86% yield under optimized conditions [9]. The reaction conditions involve the dropwise addition of 2.00 g (0.015 mol) of 2-methyl-4-heptanol to a sodium hypochlorite solution, followed by stirring at room temperature and subsequent workup with ether extraction and washing with aqueous sodium hydroxide [9] . This methodology offers several advantages, including the use of inexpensive and readily available reagents, rapid reaction times, and the avoidance of toxic metal-containing wastes [24] [25].
Sodium dichromate in combination with sulfuric acid represents a classical and highly reliable method for the oxidation of secondary alcohols to ketones [7] [20]. This oxidation system has been extensively studied and documented, providing predictable and reproducible results for the conversion of 2-methyl-4-heptanol to 2-methyl-4-heptanone [17]. The dichromate-based oxidation operates through a well-established mechanism involving chromium(VI) species as the active oxidizing agent [7] [20].
The oxidation mechanism proceeds through the formation of a chromate ester intermediate between the alcohol and dichromate ion [7] [20]. The reaction begins with the coordination of the alcohol oxygen to chromium(VI), followed by the elimination of a proton and the formation of the chromate ester [20]. Subsequently, a β-hydrogen elimination occurs, resulting in the formation of the ketone product and the reduction of chromium(VI) to chromium(III) [7] [20]. The characteristic color change from orange (dichromate) to green (chromium(III)) serves as a visual indicator of reaction progress [7] [20].
Specific reaction conditions for the sodium dichromate oxidation of 2-methyl-4-heptanol involve the preparation of an acidified dichromate solution containing 3.2 g (0.01 mol) of sodium dichromate, 2 mL of concentrated sulfuric acid, and 20 mL of water [9] . The alcohol substrate (2.00 g, 0.015 mol) is added dropwise to this solution, and the mixture is stirred at room temperature for 1.5 hours [9] . Following the reaction period, the product is isolated through ether extraction and washing with aqueous sodium hydroxide, yielding 2-methyl-4-heptanone in 86% yield [9] .
Beyond the direct oxidation of 2-methyl-4-heptanol, several alternative synthetic routes have been developed for the preparation of 2-methyl-4-heptanone [10] . These methodologies often involve multi-step sequences that construct the carbon skeleton through carbon-carbon bond-forming reactions, followed by functional group manipulations to install the ketone moiety [10] [27]. The most prominent alternative approach involves the use of Grignard chemistry to assemble the target molecule [10] [29].
The Grignard-based synthesis of 2-methyl-4-heptanone typically proceeds through a two-step sequence involving the formation of 2-methyl-4-heptanol as an intermediate, followed by oxidation to the desired ketone [10] . Two distinct Grignard routes have been documented for this transformation [10]. Route A involves the reaction of 1-chloro-2-methylpropane with magnesium to generate isobutylmagnesium chloride, which subsequently reacts with butanal to produce 2-methyl-4-heptanol [10] . Route B utilizes 1-chloropropane as the halide precursor, generating propylmagnesium chloride that reacts with isobutyraldehyde to yield the same alcohol intermediate [10].
The Grignard reaction mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon of the aldehyde substrate [29] [30]. The carbon attached to magnesium bears a partial negative charge, making it highly nucleophilic and capable of attacking electrophilic centers such as aldehyde carbonyls [29] [30]. Following the initial nucleophilic addition, the resulting alkoxide intermediate is protonated during aqueous workup to yield the secondary alcohol product [29] [30].
Research has demonstrated that both Grignard routes provide access to 2-methyl-4-heptanol in moderate to good yields, with the subsequent oxidation step proceeding efficiently using either sodium hypochlorite or sodium dichromate methodologies [10] . The choice between the two Grignard routes often depends on the availability and cost of starting materials, as well as considerations related to reaction scalability and purification requirements [10].
The optimization of reaction conditions for 2-methyl-4-heptanone synthesis requires careful consideration of multiple parameters, including temperature, reaction time, stoichiometry, solvent selection, and pH control [15] [22]. Systematic studies have revealed that these factors significantly influence both the reaction rate and the final yield of the desired ketone product [22].
Temperature control emerges as a critical parameter in sodium hypochlorite-mediated oxidations, with optimal results achieved at 0°C [9] [25]. Higher temperatures can lead to side reactions and decomposition of the oxidizing agent, while lower temperatures result in reduced reaction rates [25]. For sodium dichromate oxidations, room temperature conditions provide optimal results, with elevated temperatures potentially leading to over-oxidation or substrate decomposition [20].
Reaction time optimization reveals significant differences between the two primary oxidation methodologies [9] . Sodium hypochlorite oxidations typically reach completion within 10 minutes under optimized conditions, reflecting the high reactivity of this oxidizing system [9] [25]. In contrast, sodium dichromate oxidations require extended reaction times of approximately 1.5 hours to achieve complete conversion [9] . Monitoring reaction progress through spectroscopic methods or color changes helps ensure optimal conversion while minimizing side product formation [20].
Stoichiometric considerations play a crucial role in maximizing yields and minimizing waste [22]. For sodium hypochlorite oxidations, a slight excess of oxidizing agent (approximately 1.2 equivalents) ensures complete conversion while avoiding excessive reagent consumption [22] [25]. Sodium dichromate oxidations typically require 1.5 equivalents of the oxidizing agent to achieve optimal yields [17]. These stoichiometric ratios have been optimized through systematic studies examining the relationship between reagent loading and product formation [22].
Parameter | Sodium Hypochlorite Method | Sodium Dichromate Method | Critical Factors |
---|---|---|---|
Temperature | 0°C (optimal) | Room temperature | Temperature control crucial |
Reaction Time | 10 minutes | 1.5 hours | Monitor conversion |
Stoichiometry | 1.2 equiv NaOCl | 1.5 equiv K₂Cr₂O₇ | Excess oxidant needed |
Solvent | Acetic acid | Water/H₂SO₄ | Protic solvents preferred |
pH Control | Acidic conditions | Strongly acidic | Acidic medium required |
Solvent selection significantly impacts reaction efficiency and product isolation [24]. Sodium hypochlorite oxidations perform optimally in acetic acid, which serves both as a solvent and as a proton source for the generation of hypochlorous acid [23] [25]. The acidic environment facilitates the oxidation mechanism while suppressing competing reactions [24]. Sodium dichromate oxidations utilize aqueous sulfuric acid as the reaction medium, providing the strongly acidic conditions necessary for optimal chromium(VI) reactivity [20].
pH control represents another critical optimization parameter, with both oxidation methodologies requiring acidic conditions for optimal performance [20] [24]. The acidic environment promotes the formation of the active oxidizing species and facilitates the mechanistic pathways leading to ketone formation [18] [20]. Neutral or basic conditions result in reduced oxidation rates and lower yields due to the decreased availability of protonated intermediates [20] [24].
Yield analysis across different synthetic approaches reveals that direct oxidation methodologies consistently provide superior results compared to multi-step sequences [9] . Both sodium hypochlorite and sodium dichromate oxidations achieve 86% yields under optimized conditions, representing highly efficient transformations [9] . Alternative synthetic routes involving Grignard chemistry typically provide moderate to good overall yields when considering the multi-step nature of these approaches [10] .
Method | Reaction Conditions | Yield (%) | Temperature (°C) | Reaction Time | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Sodium Hypochlorite-Mediated Oxidation | Sodium hypochlorite in acetic acid, 0°C, 10 minutes | 86 | 0 | 10 minutes | Fast reaction, mild conditions | Requires careful temperature control |
Sodium Dichromate/Sulfuric Acid Oxidation | Sodium dichromate (3.2g), sulfuric acid (2mL), water (20mL), room temperature, 1.5 hours | 86 | Room temperature | 1.5 hours | High yield, well-established method | Longer reaction time, toxic chromium waste |
Flammable